N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide is a specialized compound exhibiting unique chemical properties that have piqued interest across various scientific disciplines. This compound stands out due to its complex structure which involves a methoxypyridine group, an oxolane ring, and a methylthiophene carboxamide, each contributing distinct characteristics that enhance its functionality and application scope.
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-3-5-13(22-10)16(19)18-12-7-8-21-15(12)11-4-6-14(20-2)17-9-11/h3-6,9,12,15H,7-8H2,1-2H3,(H,18,19)/t12-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZJHBLEAKTONL-SWLSCSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCOC2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide typically involves a multi-step reaction process:
Formation of the Methoxypyridine Intermediate: : Starting with 3-hydroxypyridine, methoxylation is achieved using an appropriate methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate.
Oxolane Ring Formation: : The oxolane structure is formed by reacting the methoxypyridine intermediate with dihydroxyacetone in the presence of acid catalysts, facilitating a cyclization reaction.
Integration of the Methylthiophene Carboxamide: : The final step involves coupling the oxolane derivative with 5-methylthiophene-2-carbonyl chloride in the presence of a base, such as triethylamine, to form the desired amide bond.
Industrial Production Methods
Industrial production leverages scalable methods, emphasizing yield optimization and cost-effectiveness:
Continuous Flow Synthesis: : This method ensures consistent quality and quantity by maintaining reaction conditions in a controlled, continuous manner.
Catalyst Optimization: : Utilizing highly efficient catalysts to speed up reaction rates and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide undergoes several types of reactions:
Oxidation: : Oxidative reactions can occur at the methoxypyridine and thiophene rings, typically using oxidizing agents such as potassium permanganate.
Reduction: : The carboxamide group can be reduced to an amine using reducing agents like lithium aluminium hydride.
Substitution: : Various electrophilic and nucleophilic substitutions occur at the methoxypyridine and thiophene sites.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium on carbon (for hydrogenation reactions).
Major Products
Oxidation: : Yields hydroxylated derivatives.
Reduction: : Forms amine derivatives.
Substitution: : Results in various substituted pyridine and thiophene derivatives.
Scientific Research Applications
Chemistry
Used as a reagent in organic synthesis for constructing complex molecular architectures.
Biology
Investigated for its potential as a biochemical probe to study enzyme activities due to its reactive functional groups.
Medicine
Potential therapeutic agent, researched for its interactions with biological macromolecules, exhibiting antimicrobial and anti-inflammatory properties.
Industry
Applied in the development of advanced materials, particularly in electronic applications due to its unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : The compound binds to the active sites of enzymes, altering their activity.
Signal Transduction Pathways: : Modulates intracellular signaling pathways, impacting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-ethylthiophene-2-carboxamide
N-[(2R,3S)-2-(4-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide
Uniqueness
The specific methoxypyridine and thiophene substitutions confer distinct electronic and steric properties, making it more efficient in certain biochemical applications compared to its analogs.
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide stands out due to its unique structural configuration and wide array of applications in scientific research, medicine, and industry. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a compound of significant interest in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
